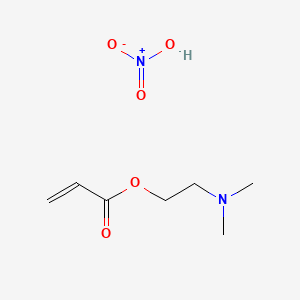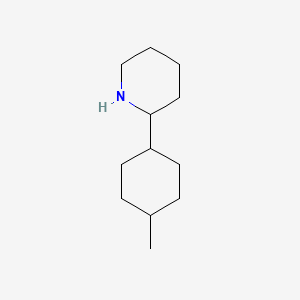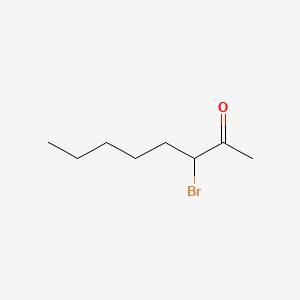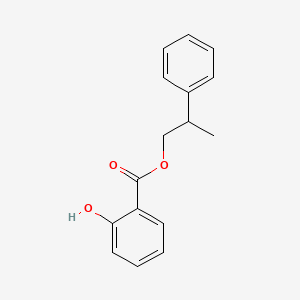
Mercury thallium dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury thallium dinitrate is a chemical compound composed of mercury, thallium, and nitrate ions. It is known for its unique properties and potential applications in various scientific fields. The compound is highly toxic and requires careful handling and storage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of mercury thallium dinitrate typically involves the reaction of mercury(II) nitrate with thallium(I) nitrate under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting compound is isolated through crystallization. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the desired compound. The production process is designed to minimize the release of toxic by-products and ensure the safety of workers and the environment.
Análisis De Reacciones Químicas
Types of Reactions
Mercury thallium dinitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles such as halides or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state compounds, while reduction may yield lower oxidation state products.
Aplicaciones Científicas De Investigación
Mercury thallium dinitrate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on biological systems, particularly its toxicity and interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments, although its high toxicity limits its direct application.
Industry: this compound is used in certain industrial processes, particularly those involving the synthesis of specialized materials.
Mecanismo De Acción
The mechanism of action of mercury thallium dinitrate involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound can bind to proteins and enzymes, inhibiting their activity and causing cellular damage. The molecular targets and pathways involved in its action are still being studied, but it is known to induce oxidative stress and interfere with cellular signaling pathways.
Comparación Con Compuestos Similares
Mercury thallium dinitrate can be compared with other similar compounds, such as:
Mercury(II) nitrate: Similar in composition but lacks the thallium component.
Thallium(I) nitrate: Contains thallium but not mercury.
Mercury thallium sulfate: Another compound containing both mercury and thallium but with sulfate ions instead of nitrate.
The uniqueness of this compound lies in its specific combination of mercury, thallium, and nitrate ions, which imparts distinct chemical and physical properties.
Conclusion
This compound is a compound with significant scientific interest due to its unique properties and potential applications
Propiedades
Número CAS |
94022-47-6 |
|---|---|
Fórmula molecular |
HgN2O6Tl |
Peso molecular |
528.99 g/mol |
Nombre IUPAC |
mercury(1+);thallium(1+);dinitrate |
InChI |
InChI=1S/Hg.2NO3.Tl/c;2*2-1(3)4;/q+1;2*-1;+1 |
Clave InChI |
OZALHSZVLUGAIW-UHFFFAOYSA-N |
SMILES canónico |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Hg+].[Tl+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















